3-Chloro-2-methoxyphenol
Overview
Description
3-Chloro-2-methoxyphenol: is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom at the third position and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various chemical reactions and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing 3-Chloro-2-methoxyphenol involves the reaction of 3-chlorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydroxyl group with a methoxy group.
Method 2: Another method involves the use of 3-chloroanisole as a starting material. The demethylation of 3-chloroanisole using hydrobromic acid in acetic acid can yield this compound.
Industrial Production Methods:
- Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-methoxyphenol can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of 3-chloro-2-methoxycyclohexanol. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions. For example, the chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, elevated temperatures.
Major Products:
Oxidation: Quinones.
Reduction: 3-Chloro-2-methoxycyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 3-Chloro-2-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound has been studied for its potential antimicrobial and antifungal properties. It is used in the development of new antimicrobial agents.
Medicine:
- Research has explored the use of this compound in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
- In the industrial sector, this compound is used in the production of dyes, resins, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in material science.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxyphenol involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with proteins and enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
3-Chlorophenol: Similar to 3-Chloro-2-methoxyphenol but lacks the methoxy group. It is also used in antimicrobial applications.
2-Methoxyphenol (Guaiacol): Lacks the chlorine atom but has similar chemical properties and applications in the synthesis of pharmaceuticals and flavoring agents.
4-Chloro-2-methoxyphenol: Similar structure but with the chlorine atom at the fourth position. It has different reactivity and applications.
Uniqueness:
- The presence of both chlorine and methoxy groups in this compound imparts unique chemical properties, making it more versatile in chemical synthesis and biological applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPFKGSKYTUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915084 | |
Record name | 3-Chloro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-92-2, 95156-08-4 | |
Record name | Phenol, 3-chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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